molecular formula C11H16ClNO B13249342 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol

3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B13249342
M. Wt: 213.70 g/mol
InChI Key: WFNBPNSVTIZTLW-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is a chlorinated phenolic compound featuring a 3-chloro-substituted phenol core and a 2-methylpropyl (isobutyl) amino-methyl group at position 2. Its CAS Registry Number is 1478300-98-9 .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-chloro-2-[(2-methylpropylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO/c1-8(2)6-13-7-9-10(12)4-3-5-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

WFNBPNSVTIZTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the replacement of the chlorine atom with various functional groups.

Scientific Research Applications

3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways.

Biological Activity

3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with significant potential in various biological applications, particularly in antimicrobial and antifungal domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆ClN₁O
  • Structural Features : The compound features a chlorine atom, an amino group, and a methyl group, contributing to its unique reactivity and biological interactions.

The biological activity of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is primarily attributed to its ability to interact with various molecular targets in microbial cells. Key mechanisms include:

  • Inhibition of Microbial Growth : The compound exhibits antimicrobial properties by disrupting cell wall synthesis and inhibiting protein synthesis in bacteria.
  • Interaction with Enzymatic Pathways : It can modulate the activity of enzymes involved in critical metabolic pathways, potentially leading to cell death in sensitive microorganisms.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against a range of pathogens. For instance:

  • Bacterial Activity : Research indicates that 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol shows significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound has also demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus species .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on the antimicrobial effects of various phenolic compounds found that 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol exhibited strong binding affinities to bacterial proteins, suggesting its potential as a therapeutic agent against resistant strains .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound interacts effectively with key proteins involved in microbial resistance mechanisms. This interaction may inhibit their function, thus enhancing the efficacy of existing antibiotics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenolC₁₁H₁₆ClN₁OAntimicrobial, Antifungal
1-(5-Chloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium bromideC₁₂H₁₆BrClNAntimicrobial
PyrrolnitrinC₈H₈ClNAntifungal, Antibacterial

The unique structural features of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol, particularly the bulky 2-methylpropyl substituent, may enhance its biological activity compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues differ in substituent groups or chloro positioning, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Positioning CAS Number Key Properties/Applications
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol 2-methylpropyl (isobutyl) amino-methyl, 3-Cl 1478300-98-9 High hydrophobicity (predicted logP ~3.5); potential agrochemical intermediate
3-Chloro-2-[[(1-methylethyl)amino]methyl]phenol 1-methylethyl (isopropyl) amino-methyl, 3-Cl 1490660-66-6 Lower steric bulk; pKa ~8.14; density 1.14 g/cm³
4-Chloro-2-{[3-(2-methoxyethoxy)propyl]amino}phenol 3-(2-methoxyethoxy)propyl amino-methyl, 4-Cl N/A Enhanced polarity due to ether linkage; pharmaceutical applications
4-Chloro-2-[(cyclopentyl-chlorophenyl)amino]phenol Bulky cyclopentyl-chlorophenyl, 4-Cl N/A Chiral catalyst in asymmetric synthesis

Physicochemical Properties

  • Acidity: The phenolic -OH group (pKa ~8–10) is less acidic than carboxylic acids but more acidic than aliphatic alcohols. Substituents like methoxyethoxy () lower acidity via electron-donating effects .
  • Stability : Steric protection from the isobutyl group may reduce oxidation susceptibility compared to analogues with smaller substituents .

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